molecular formula C11H21NO5 B594289 (R)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate CAS No. 1253690-13-9

(R)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate

Cat. No.: B594289
CAS No.: 1253690-13-9
M. Wt: 247.291
InChI Key: QVURMCPIMAXTNA-MRVPVSSYSA-N
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Description

®-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate is a chiral compound often used in organic synthesis and pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly employed to protect amine functionalities during chemical reactions. The presence of the hydroxyl group and the chiral center makes it a valuable intermediate in the synthesis of various bioactive molecules.

Mechanism of Action

Target of Action

Boc-D-Ser-OiPr, also known as propan-2-yl (2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate or ®-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate, is a compound primarily used in the field of synthetic chemistry . Its primary targets are amino functions, where it serves as a protecting group .

Mode of Action

Boc-D-Ser-OiPr acts as a protecting group for amino functions, particularly in the synthesis of peptides . It is added to the amine through a nucleophilic addition-elimination reaction, forming a tetrahedral intermediate . The Boc group can be cleaved by strong acids such as trifluoroacetic acid (TFA), which protonates the carbonyl oxygen, facilitating the cleavage of the tert-butyl group .

Biochemical Pathways

The use of Boc-D-Ser-OiPr primarily affects the synthesis pathways of multifunctional targets, especially peptides . By protecting the amino functions, it allows for transformations of other functional groups without interference from the amines .

Pharmacokinetics

Its properties, such as stability under acidic and basic conditions, influence its behavior in chemical reactions .

Result of Action

The use of Boc-D-Ser-OiPr results in the protection of amino functions, enabling selective reactions on other functional groups . This facilitates the synthesis of complex molecules, particularly peptides .

Action Environment

The action of Boc-D-Ser-OiPr is influenced by environmental factors such as pH and temperature . Its stability under both acidic and basic conditions makes it suitable for a wide range of reactions . Strong acids are required for the cleavage of the boc group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate typically involves the following steps:

  • Protection of the Amino Group: : The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). This reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

  • Esterification: : The hydroxyl group is esterified using isopropyl alcohol in the presence of an acid catalyst. This step ensures the formation of the isopropyl ester.

  • Chiral Resolution: : The chiral center is introduced or resolved using chiral catalysts or chiral resolution techniques to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

  • Reduction: : The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: : The Boc-protected amino group can undergo nucleophilic substitution reactions, where the Boc group is removed using acids like trifluoroacetic acid (TFA), and the free amine can then react with various electrophiles.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, in dichloromethane.

    Reduction: LiAlH4 in dry ether.

    Substitution: TFA in dichloromethane or HCl in methanol.

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted amines depending on the electrophile used.

Scientific Research Applications

Chemistry

In organic synthesis, ®-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate is used as an intermediate in the synthesis of complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.

Biology

In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. The Boc-protected amino group allows for selective deprotection and subsequent functionalization.

Medicine

Pharmaceutical research utilizes this compound in the development of new drugs. Its chiral center is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

Industry

In the chemical industry, this compound is used in the production of fine chemicals and as a building block for various synthetic processes.

Comparison with Similar Compounds

Similar Compounds

  • ®-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
  • ®-2-((tert-Butoxycarbonyl)amino)-3-(tritylthio)propanoic acid

Uniqueness

®-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate is unique due to its specific ester group and chiral center, which provide distinct reactivity and selectivity in synthetic applications. Compared to similar compounds, its isopropyl ester offers different steric and electronic properties, influencing its behavior in chemical reactions and biological systems.

Properties

IUPAC Name

propan-2-yl (2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5/c1-7(2)16-9(14)8(6-13)12-10(15)17-11(3,4)5/h7-8,13H,6H2,1-5H3,(H,12,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVURMCPIMAXTNA-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)[C@@H](CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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